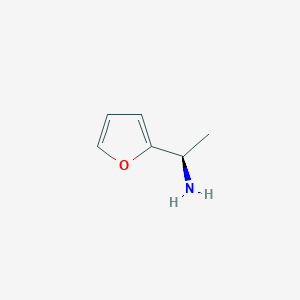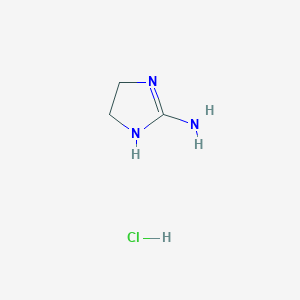
4-(4-甲酰基-3-甲氧基苯氧基)丁酸
描述
4-(4-Formyl-3-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol . It is characterized by the presence of formyl and methoxy groups, making it a valuable intermediate in organic synthesis . This compound appears as a yellowish powder and is soluble in ethanol and dimethyl sulfoxide .
科学研究应用
4-(4-Formyl-3-methoxyphenoxy)butanoic acid has several scientific research applications:
作用机制
Target of Action
The primary target of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid is the adenosine A2A receptor . This receptor plays a crucial role in many physiological processes, including neurotransmission and inflammation regulation.
Mode of Action
The compound interacts with its target, the adenosine A2A receptor, by acting as an antagonist . This means it binds to the receptor and blocks its activation, preventing the normal cellular response.
生化分析
Biochemical Properties
It is known to be used in the preparation of amino (benzoyl)2-furylthiazoles and related compounds as adenosine A2A receptor antagonists . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.
Molecular Mechanism
It is known to be used in the preparation of compounds that act as adenosine A2A receptor antagonists , suggesting that it may exert its effects at the molecular level through binding interactions with these receptors.
准备方法
4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be synthesized through a multi-step process . The synthetic route involves the following steps:
Reaction of p-hydroxybenzaldehyde with bromobutanone: Under alkaline conditions, p-hydroxybenzaldehyde reacts with bromobutanone to form the boric acid ester of p-hydroxybenzaldehyde.
Formation of the target compound: The boronic ester then reacts with bromobutanol to generate 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.
化学反应分析
4-(4-Formyl-3-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:
相似化合物的比较
4-(4-Formyl-3-methoxyphenoxy)butanoic acid can be compared with similar compounds such as:
3-Formyl-4-methoxyphenylboronic acid: This compound also contains formyl and methoxy groups but differs in its boronic acid functionality.
4-(4’-Carboxybutyloxy)-2-methoxybenzaldehyde: Similar in structure but with a carboxybutyloxy group instead of a butanoic acid chain.
The uniqueness of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid lies in its specific combination of functional groups, which confer distinct reactivity and applications in various fields .
属性
IUPAC Name |
4-(4-formyl-3-methoxyphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQAFYIBBWZTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCCCC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374694 | |
| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309964-23-6 | |
| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 309964-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in the context of the provided research?
A1: 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (FMPB) acts as a versatile linker molecule in solid-phase synthesis of poly-L-lysine (PLL) dendrons []. Unlike traditional Rink amide or Rink acid linkers, FMPB allows for the introduction of diverse C-terminal functionalities early in the synthesis. This is achieved through its unique structure: the formyl group enables the attachment of a desired C-terminal "tail" via reductive amination, expanding the possibilities for creating multifunctional dendron scaffolds [].
Q2: What are the advantages of using FMPB compared to other linker strategies in dendron synthesis?
A2: FMPB offers several advantages over conventional linkers like Rink amide or acid:
- C-Terminal Modification: FMPB allows for the early introduction of diverse C-terminal functionalities, which is crucial for creating multifunctional dendrons []. Traditional linkers limit modification options due to their role as C-terminal protecting groups.
- Synthetic Flexibility: The "backbone amide linkage approach" using FMPB eliminates the need for additional orthogonal protecting groups, simplifying the synthetic process [].
- Structural Diversity: The versatility of FMPB in accommodating various C-terminal "tails" paves the way for synthesizing a wider range of dendron structures for diverse applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8H-pyrano[3,4-b]pyridin-8-one](/img/structure/B140926.png)



![4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)](/img/structure/B140941.png)






